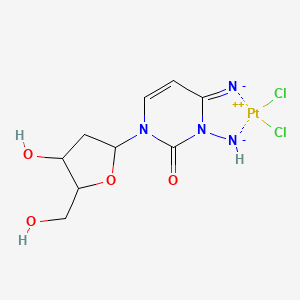
Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro-: is a platinum-based compound with the molecular formula C₉H₁₄Cl₂N₄O₄Pt and a molecular weight of 508.22 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- typically involves the coordination of platinum with 3-amino-2’-deoxycytidine. The process generally includes the following steps:
Ligand Preparation: 3-amino-2’-deoxycytidine is synthesized or procured.
Coordination Reaction: The ligand is reacted with a platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄), in an aqueous solution.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
Bulk Synthesis: Large-scale synthesis of 3-amino-2’-deoxycytidine.
Coordination Chemistry: Large-scale coordination reactions using industrial reactors.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure high purity and consistency.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different species.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (AgNO₃) can be used to facilitate chloride substitution.
Redox: Reducing agents like sodium borohydride (NaBH₄) or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Major Products
Substitution: Formation of new platinum complexes with different ligands.
Redox: Changes in the oxidation state of platinum, leading to different platinum species.
Hydrolysis: Formation of aquo complexes and other hydrolyzed species.
科学研究应用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its platinum center.
Coordination Chemistry: Studied for its unique coordination properties and potential to form novel complexes.
Biology and Medicine
Anticancer Research: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.
DNA Interaction: Studied for its ability to bind to DNA, which is crucial for its anticancer activity.
Industry
Material Science:
Pharmaceuticals: Used in the synthesis of new drugs and therapeutic agents.
作用机制
The mechanism of action of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- involves its interaction with DNA. The compound binds to the DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include the nitrogen atoms in the purine and pyrimidine bases of DNA.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form specific interactions with DNA and other biomolecules makes it a promising candidate for further research and development.
属性
分子式 |
C9H12Cl2N4O4Pt |
|---|---|
分子量 |
506.20 g/mol |
IUPAC 名称 |
[3-azanidyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-ylidene]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C9H12N4O4.2ClH.Pt/c10-7-1-2-12(9(16)13(7)11)8-3-5(15)6(4-14)17-8;;;/h1-2,5-6,8,11,14-15H,3-4H2;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
JVFZTMPIQZTRQP-UHFFFAOYSA-L |
规范 SMILES |
C1C(C(OC1N2C=CC(=[N-])N(C2=O)[NH-])CO)O.Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


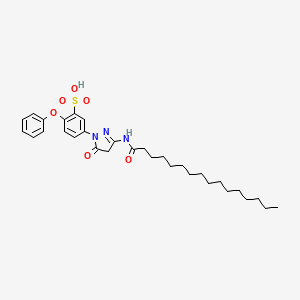


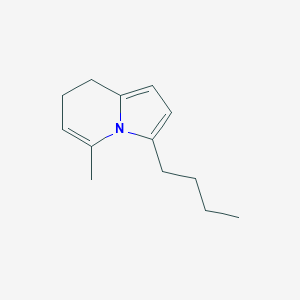

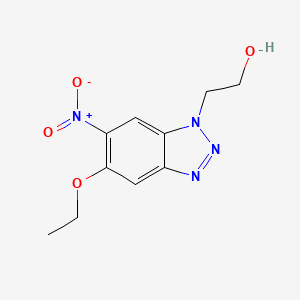
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
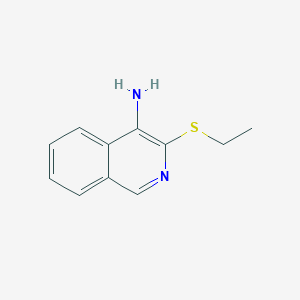
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
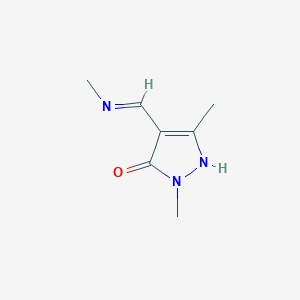
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
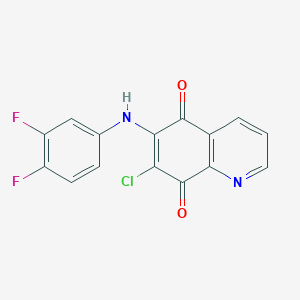
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
